molecular formula C4H6F2O B1660780 3,3-Difluorobutan-2-one CAS No. 83225-50-7

3,3-Difluorobutan-2-one

Cat. No. B1660780
CAS RN: 83225-50-7
M. Wt: 108.09 g/mol
InChI Key: MTESXKMRPCASBP-UHFFFAOYSA-N
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Description

3,3-Difluorobutan-2-one is a chemical compound with the molecular formula C4H6F2O . It is a liquid at room temperature .


Molecular Structure Analysis

The molecular structure of 3,3-Difluorobutan-2-one has been studied using techniques such as NMR spectroscopy and ab initio calculations . These studies have provided insights into the conformational isomerism of the molecule .


Chemical Reactions Analysis

The chemical reactions involving 3,3-Difluorobutan-2-one have been analyzed in several studies . These analyses have provided valuable information about the reactivity of the molecule and its potential applications in various chemical reactions.


Physical And Chemical Properties Analysis

The physical and chemical properties of 3,3-Difluorobutan-2-one, such as its density, melting point, and boiling point, are available from various chemical databases . The solvent and temperature dependence of its NMR spectra have also been reported .

Scientific Research Applications

Conformational Analysis and Solvent Interaction

  • NMR, Solvation, and Theoretical Investigation: The solvent and temperature dependence of the NMR spectra of 3,3-difluorobutan-2-one (DFB) and its isomers have been extensively studied. These studies involve analyzing various nuclear magnetic resonance (NMR) couplings and solvent effects on infrared (IR) spectra, particularly focusing on carbonyl bands. Such investigations provide crucial insights into the conformational isomerism and solvation properties of DFB in different environments, essential for understanding its behavior in various chemical and biochemical systems (Abraham, Tormena, & Rittner, 1999).

Conformational Control in Alkane Chains

  • Vicinal Fluorination and Alkane Chain Conformation: Studies on vicinal fluorination, like in 2,3-difluorobutane, shed light on the complex interplay of various effects influencing the conformation of alkane chains. These findings are crucial for understanding how substituents like fluorine can alter the conformational preferences of organic molecules, which has significant implications in material science and molecular design (Fox et al., 2015).

Synthesis and Nucleophilic Reactions

  • Synthesis and Reactivity: The synthesis and nucleophilic reactions of fluorinated compounds, such as 3-chloro-2-fluorobut-2-en-4-olide, which is structurally related to DFB, have been studied. These reactions include conjugate additions and vinylic halogen displacement, providing insights into the reactivity of fluorinated compounds and their potential applications in synthetic chemistry (Paleta, Volkov, & Hetflejš, 2000).

Molecular Distribution in Biomembranes

  • Distribution in Biomembranes: Research on the distribution of fluorinated compounds in model membranes, using nuclear magnetic resonance spectroscopy, reveals significant insights into how these molecules interact with biological systems. This is crucial for understanding the potential biomedical applications of fluorinated compounds, including drug design and delivery systems (Tang, Yan, & Xu, 1997).

Conformational Stabilities of Fluorinated Alkanes

  • Bond Orbital Interactions and Stability: Studies on the conformational stabilities of fluorinated alkanes, like 1,2-difluoroethane and 2,3-difluorobutanes, emphasize the role of bond orbital interactions in determining molecular stability. This research contributes to a deeper understanding of the electronic factors influencingthe conformation and stability of fluorinated organic compounds, which is valuable in the design of new materials and pharmaceuticals (Hayashi, Ujihara, & Ikeda, 2019).

Environmental Presence and Impact

  • Identification of Polyfluorinated Contaminants: Research has been conducted on the detection of polyfluorinated ether sulfonates in municipal sewage sludge, highlighting the environmental presence and potential impact of fluorinated compounds. Such studies are critical for understanding the ecological and health implications of these substances (Ruan et al., 2015).

Catalysis and Chemical Transformations

  • Metal Fluoride Catalysts for Dehydrohalogenation: The use of metal fluoride catalysts for the dehydrohalogenation of fluorinated compounds has been explored. This research is important for the development of new catalytic processes in organic synthesis, particularly for the production of fluorinated intermediates and end products (Teinz et al., 2011).

Spectroscopic Studies and Membrane Interactions

  • Infrared Spectra of Perfluorinated Ionomer Membranes: Studies involving ATR-FTIR spectroscopy of perfluorinated ionomers used in fuel cells provide insights into the structural and conformational properties of these materials. Understanding the interactions and stability of fluorinated compounds in membrane environments is crucial for their application in energy technologies (Danilczuk et al., 2011).

NMR Investigations and Rotational Isomerism

  • Comprehensive NMR Investigations: The rotational isomerism and NMR characteristics of various fluorinated compounds, including 3,3-difluorobutan-2-one analogs, have been thoroughly investigated. This research contributes to the understanding of molecular dynamics and structure elucidation in organic chemistry (Hinton & Jaques, 1975).

Deoxyfluorination of Carboxylic Acids

  • Synthesis of Acyl Fluorides and Amides: The development of methods for the deoxyfluorination of carboxylic acids using 3,3-difluoro-1,2-diphenylcyclopropene shows the applicability of fluorinated compounds in the synthesis of acyl fluorides and amides. This has significant implications for pharmaceutical and agrochemical industries (Wang et al., 2021).

Safety And Hazards

3,3-Difluorobutan-2-one is classified as a dangerous substance, with hazard statements including H225, H315, H319, and H335 . Precautionary measures should be taken when handling this substance .

properties

IUPAC Name

3,3-difluorobutan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6F2O/c1-3(7)4(2,5)6/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTESXKMRPCASBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90513755
Record name 3,3-Difluorobutan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90513755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

108.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3-Difluorobutan-2-one

CAS RN

83225-50-7
Record name 3,3-Difluorobutan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90513755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
RJ Abraham, CF Tormena, R Rittner - Journal of the Chemical Society …, 1999 - pubs.rsc.org
The solvent and temperature dependence of the 1H and 13C NMR spectra of 3-fluorobutan-2-one (FB) and 3,3-difluorobutan-2-one (DFB) are reported and the 4JHF, 1JCF and 2JCF …
Number of citations: 2 pubs.rsc.org
JA Samuels, WC Chiang, CP Yu, E Apen… - Chemistry of …, 1994 - ACS Publications
CVD onto borosilicate glass from (NaORfh and from ZrfORfh gives NaF and ZrF4 films, respectively. Various fluorinated groups ORf= OCH (CF3) 2 and OCMe3-„(CF3)„(n= 1—3) are …
Number of citations: 34 pubs.acs.org
KC Molloy, PA Williams - Applied Organometallic Chemistry, 2008 - Wiley Online Library
The monomeric tungsten oxo‐fluoroalkoxide W(O)(CH 2 CF 3 ) 4 (1) was synthesized from W(O)Cl 4 and CF 3 CH 2 OH in the presence of ammonia. It was used in atmospheric …
Number of citations: 20 onlinelibrary.wiley.com
CF Tormena, R Rittner, RJ Abraham… - Journal of the …, 2000 - pubs.rsc.org
The solvent and temperature dependence of the 1H and 13C NMR spectra of N,N-dimethylfluoroacetamide (DMFA) and N,N-dimethyl-α-fluoropropionamide (DMFP) are reported and …
Number of citations: 36 pubs.rsc.org
CF Tormena, RA Cormanich, R Rittner… - Annals of Magnetic …, 2011 - auremn.org.br
The present review deals with the application of NMR data to the conformational analysis of simple organic compounds, together with other experimental methods like infrared …
Number of citations: 5 www.auremn.org.br
K Kamienska-Trela, J Wojcik - NUCLEAR MAGNETIC …, 2001 - books.google.com
The material in this chapter covers the period from 1 June 1999 to 31 May 2000. It has been arranged as was done previously, 1 ie according to (i) the increasing atomic number of the …
Number of citations: 3 books.google.com
PA Williams - 2000 - search.proquest.com
The research described in this thesis has been concerned with the synthesis and characterisation of a range of tungsten (VI) compounds for the CVD of tungsten oxide thin films. Three …
Number of citations: 1 search.proquest.com
M Jiang, MCW Huizenga, R Bakker… - Discovery of … - scholarlypublications …
A primary concern for medicinal chemists is to design molecules that not only show desired activity and selectivity, but also display suitable pharmacokinetic (PK) properties to have an …
M Decostanzi, JM Campagne, E Leclerc - Synthesis, 2016 - thieme-connect.com
The addition of various RCF 2 Li compounds to a wide range of carbonyl electrophiles (aldehydes, ketones, acylsilanes, esters, and lactones) is reported. The reaction proceeds at very …
Number of citations: 6 www.thieme-connect.com
KKTA WóJCIK - Nuclear Magnetic Resonance: Volume 30, 2007 - books.google.com
Applications of Spin-Spin Couplings Page 156 Applications of Spin-Spin Couplings BY KRYSTYNA KAMIENSKA-TRELA ANDJACEK WóJCIK 1 Introduction The material in this chapter …
Number of citations: 0 books.google.com

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